17beta-Estradiol-16,16,17-d3 (17β-estradiol-d3) is a stable isotope-labeled analog of 17β-estradiol, a naturally occurring sex steroid hormone. Due to the presence of three deuterium atoms (d3) replacing hydrogen atoms in its structure, 17β-estradiol-d3 possesses a slightly different mass compared to its unlabeled counterpart. This distinct mass difference makes it a valuable tool in scientific research, particularly in mass spectrometry (MS)-based assays for the quantification of 17β-estradiol in various biological samples like blood, tissues, and cell cultures [, ].
During an MS analysis, both the unlabeled 17β-estradiol and its d3-labeled counterpart will ionize and form separate peaks in the mass spectrum. By comparing the intensity ratio of the analyte peak (unlabeled 17β-estradiol) to the internal standard peak (17β-estradiol-d3), researchers can accurately determine the concentration of the analyte in the sample, compensating for potential variations in sample preparation, instrument response, and matrix effects [, ].
17beta-Estradiol-16,16,17-d3 is a deuterated derivative of 17beta-estradiol, characterized by the substitution of three hydrogen atoms with deuterium (D) at the 16 and 17 positions of the steroid structure. Its molecular formula is C18H21D3O2, and it has a molecular weight of approximately 275.40 g/mol. This compound is primarily utilized in research settings, particularly in studies involving estrogenic activity and metabolic pathways due to its stable isotopic labeling which aids in mass spectrometry applications .
17beta-Estradiol-16,16,17-d3 exhibits biological activities similar to those of natural 17beta-estradiol. It binds to estrogen receptors (ERs), which are nuclear hormone receptors that regulate gene expression. The binding induces various physiological responses, including:
Due to its labeled nature, it is particularly useful in pharmacokinetic studies to trace the metabolic fate of estradiol in biological systems.
The synthesis of 17beta-Estradiol-16,16,17-d3 typically involves:
17beta-Estradiol-16,16,17-d3 has several applications in scientific research:
Interaction studies involving 17beta-Estradiol-16,16,17-d3 focus on its binding affinity for estrogen receptors and its effects on downstream signaling pathways. Research indicates that this compound retains significant binding affinity for both ER alpha and ER beta receptors, allowing for detailed studies on receptor-mediated actions and potential therapeutic implications for hormone-related conditions .
Several compounds are structurally similar to 17beta-Estradiol-16,16,17-d3. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
17beta-Estradiol | 50-28-2 | Natural form; primary female sex hormone |
Estrone | 53-16-7 | A weaker estrogen; converted from estradiol |
17alpha-Estradiol | 57-63-6 | Isomer with different receptor interactions |
17beta-Estradiol-2,4,16,16,17-d5 | 221093-45-4 | Another deuterated variant used for similar studies |
The uniqueness of 17beta-Estradiol-16,16,17-d3 lies in its specific labeling with deuterium at positions 16 and 17. This modification allows researchers to trace metabolic pathways more accurately than with non-labeled compounds. Additionally, the specific isotopic labeling helps distinguish between endogenous and exogenous sources of estradiol during pharmacokinetic studies .
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